molecular formula C10H12N2O3S B15293872 Bentazon-13C6

Bentazon-13C6

Cat. No.: B15293872
M. Wt: 246.24 g/mol
InChI Key: ZOMSMJKLGFBRBS-CICUYXHZSA-N
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Description

Bentazon-13C6 is a stable isotope-labeled compound of Bentazon, a widely used herbicide. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in environmental and agricultural studies. Bentazon itself is known for its selective post-emergence control of broadleaf weeds in crops such as maize, beans, and soybeans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. This process typically requires specialized equipment and reagents to ensure the isotopic enrichment and purity of the final product. The synthetic route generally follows the same steps as the synthesis of Bentazon but with the use of carbon-13 labeled precursors .

Industrial Production Methods

Industrial production of this compound is carried out by companies specializing in stable isotope-labeled compounds. These companies use advanced techniques to achieve high isotopic enrichment and purity. The production process involves multiple steps, including the synthesis of labeled precursors, chemical reactions to form the final product, and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bentazon-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of Bentazon .

Scientific Research Applications

Bentazon-13C6 has a wide range of scientific research applications, including:

    Environmental Studies: Used to trace the fate and transport of Bentazon in the environment, particularly in soil and water systems.

    Agricultural Research: Helps in studying the uptake, distribution, and metabolism of Bentazon in plants.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques to quantify Bentazon in various samples.

    Toxicology: Used to investigate the toxicological effects of Bentazon on different organisms

Mechanism of Action

The mechanism of action of Bentazon-13C6 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This disruption in electron transport leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately leading to the death of the target weeds .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2,1,3-benzothiadiazin-4-one 2,2-dioxide
  • 2H-1,2,6-thiadiazine-3,5(4H,6H)-dione
  • 2,4-diphenyl-1,1-dioxide

Uniqueness

Bentazon-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a significant advantage over non-labeled compounds, making this compound a valuable tool in scientific studies .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i3+1,4+1,5+1,6+1,8+1,9+1

InChI Key

ZOMSMJKLGFBRBS-CICUYXHZSA-N

Isomeric SMILES

CC(C)N1C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2NS1(=O)=O

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O

Origin of Product

United States

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